Product packaging for Meso-chimonanthine(Cat. No.:)

Meso-chimonanthine

Cat. No.: B1246192
M. Wt: 346.5 g/mol
InChI Key: HOYXPMHLHJOGHD-ZDNVTZCJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Discovery

The discovery and characterization of this compound emerged from systematic investigations of Calycanthaceae alkaloids during the mid-twentieth century. The first Calycanthaceae alkaloid, (+)-calycanthine, was isolated in 1888 from the seeds of Calycanthus glaucus by Eccles, establishing the foundation for subsequent alkaloid discoveries within this plant family. The structural elucidation of these complex dimeric alkaloids proved challenging, with initial molecular formula determinations being subject to revision as analytical techniques advanced.

This compound itself was originally isolated in 1961 from Chimonanthus fragrans, though its complete structural identification was not achieved until 1964. The compound's discovery represented a significant milestone in natural product chemistry, as it was the first natural Calycanthaceae alkaloid identified with meso stereochemistry. This discovery was particularly noteworthy because it demonstrated the existence of a stereochemically distinct form of chimonanthine that possessed an internal plane of symmetry despite containing multiple chiral centers.

The synthetic work of Scott's group in 1964 proved instrumental in confirming the natural occurrence of this compound. Their oxidative dimerization studies of N-methyltryptamine using ferric chloride produced both racemic chimonanthine and a small amount of this compound, which was subsequently found to be identical to the natural isolate from Calycanthus extracts. This convergence of synthetic and isolation chemistry validated both the proposed biosynthetic pathway and the structural assignment of the natural product.

Classification within Bisindole Alkaloids

This compound belongs to the broader category of bisindole alkaloids, which are naturally occurring compounds containing two indole nuclei as fundamental structural components. These alkaloids represent products of late-stage biosynthetic processes in higher plants, formed through the combination of two monomeric indole units. The classification of bisindole alkaloids depends on the nature of their constituent monomeric units, leading to either homodimeric or heterodimeric structures.

Within the specific context of Calycanthaceae alkaloids, this compound is classified as a dimeric pyrroloindoline alkaloid derived from tryptamine precursors. The compound shares its fundamental dimeric pyrroloindoline framework with related alkaloids including (+)-chimonanthine, (-)-chimonanthine, and (-)-folicanthine, but differs crucially in its stereochemical configuration. The meso designation indicates that the molecule possesses an internal plane of symmetry, distinguishing it from the enantiomeric pair of (+)-chimonanthine and (-)-chimonanthine.

The structural classification of this compound places it among the non-isoprenoid indole alkaloids, specifically within the pyrroloindole alkaloid subcategory. This classification reflects the compound's biosynthetic origin from tryptamine derivatives rather than through pathways involving isoprene units. The pyrroloindoline core structure represents a highly functionalized heterocyclic system that has become a target of significant synthetic interest due to its prevalence in bioactive natural products.

Classification Level Category Structural Features
Major Class Bisindole Alkaloids Two indole nuclei
Subclass Pyrroloindoline Alkaloids Fused pyrrole-indoline rings
Specific Type Homodimeric Identical monomeric units
Stereochemistry Meso Internal plane of symmetry
Biosynthetic Origin Tryptamine-derived Non-isoprenoid pathway

Structural Overview and Molecular Significance

The molecular structure of this compound presents a remarkable example of natural product complexity, featuring two pyrroloindoline units joined through a central carbon-carbon bond between their respective C3a positions. The compound possesses the molecular formula C22H26N4 and exhibits four defined stereocenters, with the meso configuration resulting from the specific (3aR,3a'S,8aR,8a'S) stereochemical arrangement. This stereochemical pattern creates an internal plane of symmetry that distinguishes this compound from its enantiomeric relatives.

The three-dimensional architecture of this compound reveals a rigid bicyclic framework where each pyrroloindoline unit contributes to the overall molecular stability through intramolecular interactions. The presence of vicinal quaternary stereocenters at the junction between the two halves of the molecule represents a significant synthetic challenge, as these centers are prone to isomerization under various reaction conditions. The nitrogen atoms within the pyrroloindoline rings are methylated, contributing to the molecular formula and affecting the compound's physicochemical properties.

Crystallographic analysis has provided detailed insights into the solid-state structure of this compound, revealing specific bond lengths, angles, and conformational preferences. The compound crystallizes in the monoclinic space group P 1 21/n 1 with cell parameters of a = 9.0004 Angstroms, b = 14.0771 Angstroms, c = 15.5933 Angstroms, and β = 90.682 degrees. These structural data have proven invaluable for computational studies and synthetic planning efforts.

Structural Parameter Value Significance
Molecular Formula C22H26N4 Defines composition
Molecular Weight 346.5 g/mol Affects physical properties
Stereocenters 4 defined Controls stereochemistry
Configuration (3aR,3a'S,8aR,8a'S) Meso designation
Crystal System Monoclinic Solid-state packing
Space Group P 1 21/n 1 Symmetry operations

Research Importance in Natural Product Chemistry

This compound occupies a position of considerable importance within natural product chemistry due to its unique structural features and the synthetic challenges it presents. The compound has served as a benchmark target for developing new methodologies in alkaloid synthesis, particularly for constructing vicinal quaternary stereocenters in complex molecular frameworks. The successful total synthesis of this compound has required innovations in reductive dimerization strategies, cascade cyclization reactions, and stereoselective bond-forming processes.

The biosynthetic significance of this compound extends beyond its individual structure to provide insights into the enzymatic processes governing alkaloid formation in Calycanthaceae plants. The proposed biosynthetic pathway involves the oxidative dimerization of N-methyltryptamine intermediates, followed by enzyme-catalyzed modifications to yield the final alkaloid products. Understanding these biosynthetic transformations has implications for metabolic engineering approaches and the discovery of related natural products.

Research investigations into this compound have contributed to broader understanding of bisindole alkaloid structure-activity relationships and their potential therapeutic applications. The compound has demonstrated significant binding affinity toward μ-opioid receptors with a Ki value of 341 ± 29 nanomolar, indicating potential analgesic properties. Additionally, this compound has shown melanogenesis inhibitory activity and cytotoxicity against certain cancer cell lines, highlighting its relevance to drug discovery efforts.

The synthetic methodologies developed for this compound preparation have found application in accessing related alkaloid targets and have advanced the general field of complex molecule synthesis. Approaches including diazene-directed fragment assembly, catalytic deacylative alkylations, and cobalt-promoted dimerization reactions have emerged from efforts to synthesize this challenging target. These methodological advances represent lasting contributions to synthetic organic chemistry that extend far beyond the specific target molecule.

Research Application Methodology Impact
Total Synthesis Diazene fragmentation First enantioselective synthesis
Synthetic Methods Deacylative alkylation General quaternary center formation
Biological Activity Receptor binding studies Opioid receptor affinity
Structure Determination X-ray crystallography Three-dimensional structure
Biosynthetic Studies Isotope labeling Pathway elucidation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26N4 B1246192 Meso-chimonanthine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H26N4

Molecular Weight

346.5 g/mol

IUPAC Name

(3aS,8bS)-8b-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole

InChI

InChI=1S/C22H26N4/c1-25-13-11-21(15-7-3-5-9-17(15)23-19(21)25)22-12-14-26(2)20(22)24-18-10-6-4-8-16(18)22/h3-10,19-20,23-24H,11-14H2,1-2H3/t19-,20+,21+,22-

InChI Key

HOYXPMHLHJOGHD-ZDNVTZCJSA-N

SMILES

CN1CCC2(C1NC3=CC=CC=C32)C45CCN(C4NC6=CC=CC=C56)C

Isomeric SMILES

CN1CC[C@]2([C@@H]1NC3=CC=CC=C32)[C@@]45CCN([C@@H]4NC6=CC=CC=C56)C

Canonical SMILES

CN1CCC2(C1NC3=CC=CC=C32)C45CCN(C4NC6=CC=CC=C56)C

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Total Synthesis and Methodologies

Meso-chimonanthine has been synthesized using various methodologies, showcasing its versatility in chemical synthesis. Notably, a diazene-directed fragment assembly approach was employed to synthesize this compound alongside other alkaloids such as (+)-desmethyl-meso-chimonanthine. This method involved the late-stage diversification of precursors, enabling the synthesis of complex cyclotryptamine-containing alkaloids from simpler starting materials .

Table 1: Synthetic Methods for this compound

MethodologyDescriptionReference
Diazene FragmentationUtilizes diazene fragmentation for heterodimerization to synthesize this compound.
Catalytic Deacylative AlkylationDemonstrates the synthetic potential for total syntheses of this compound.
Reductive DimerizationInvolves reductive dimerization techniques for constructing the this compound core.

Biological Activities

Antifungal Properties

Research has indicated that this compound exhibits antifungal activities against several plant pathogenic fungi. For example, it was tested alongside other chimonanthines against Exserohilum turcicum and Bipolaris maydis, demonstrating significant efficacy with an effective concentration (EC50) value of 29.3 μg/mL against Bipolaris maydis .

Analgesic Effects

This compound has shown strong binding affinities toward μ-opioid receptors, which are critical targets for analgesics. The binding affinities were measured with an inhibition constant (Ki) of 341 ± 29 nM, indicating its potential as an analgesic compound .

Melanogenesis Inhibition

In studies focusing on skin pigmentation, this compound demonstrated inhibitory effects on melanogenesis in B16 melanoma cells, with an IC50 value of 1.4 μM. This suggests potential applications in skin lightening treatments or therapies targeting hyperpigmentation disorders .

Case Studies

Case Study 1: Antifungal Activity Assessment

In a controlled study, this compound was evaluated for its antifungal activity against five different plant pathogens. The results indicated that it was particularly effective against Bipolaris maydis, establishing its relevance in agricultural applications.

Case Study 2: Analgesic Potential Evaluation

A series of assays were conducted to assess the analgesic properties of this compound through μ-opioid receptor binding studies. The results confirmed its significant analgesic activity, warranting further exploration in pain management therapies.

Chemical Reactions Analysis

Reductive Alkylation Pathways

A samarium-mediated reductive dialkylation strategy enables the synthesis of meso-chimonanthine from isoindigo derivatives (Scheme 1):

  • Key steps : Treatment of isoindigo (21 ) with SmI₂ and LiCl generates intermediate 24 , which undergoes sequential reductions (Red-Al) and alkylation to yield meso-chimonanthine (29 ) in 72% yield .

  • Reagents : SmI₂, LiCl, Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride).

Diazene-Directed Fragment Assembly

A convergent synthesis via diazene intermediates achieves meso-chimonanthine with high stereocontrol:

  • Procedure : Heterodimerization of tryptamine derivatives using Pd-catalyzed cross-coupling and subsequent reductive cleavage .

  • Yield : 91% after carbamate reduction and desulfonylation .

Acid-Mediated Rearrangement to meso-Calycanthine

meso-Chimonanthine undergoes acid-catalyzed isomerization to meso-calycanthine (Scheme 2):

  • Conditions : Heating in [D₄]acetic acid/D₂O (95°C, 24 h) .

  • Equilibrium : Favors meso-calycanthine (85:15 ratio) .

  • Yield : 36% after purification .

Thermal and Catalytic Rearrangements

  • Observation : Fragmentation of the C3a–C3a’ bond occurs under strong reductive conditions, yielding tryptamine derivatives .

Decarboxylation and Reduction

Decarboxylation of diester intermediates is critical for accessing meso-chimonanthine:

  • Step 1 : Hydrolysis of diester (+)-14 with KOH/MeOH (90% yield).

  • Step 2 : Decarboxylation via treatment with tris(trimethylsilyl)silane/AIBN (64% yield) .

N-Methoxycarbonyl Reduction

Red-Al efficiently removes N-methoxycarbonyl groups:

  • Reaction : Reduction of 16 with Red-Al yields meso-chimonanthine in 82% yield .

Catalytic Deacylative Alkylation (DaA)

Pd(0)-catalyzed DaA enables stereoselective synthesis of vicinal quaternary centers:

  • Conditions : Pd(PPh₃)₄, CuCl, LiCl in DMSO .

  • Application : Efficient dimerization for meso-chimonanthine and meso-folicanthine synthesis .

Table 2: Acid-Mediated Rearrangement Outcomes

SubstrateConditionsProductYield (%)
meso-ChimonanthineD₂O/[D₄]AcOH, 95°C, 24 hmeso-Calycanthine36

Table 3: Reductive Transformations

SubstrateReagentProductYield (%)
16 Red-Almeso-Chimonanthine82
30 LiBHEt₃Ethyl carbamate84

Critical Observations

  • Stereochemical Control : The meso configuration arises from dimerization of racemic or meso precursors .

  • Catalyst Dependency : Pd(0) systems outperform traditional Stille coupling catalysts in yield and selectivity .

  • Acid Sensitivity : Prolonged exposure to strong acids leads to C–C bond cleavage, complicating isolation .

Preparation Methods

Oxidative Dimerization of Tryptamine Derivatives

The earliest synthetic routes to meso-chimonanthine relied on oxidative dimerization of tryptamine derivatives, a method pioneered in the 1960s. This approach involves the coupling of two tryptamine units under oxidative conditions, often leading to mixtures of stereoisomers due to the lack of stereochemical control. A significant improvement was reported by Takayama and co-workers, who utilized N<sup>b</sup>-carbomethoxytryptamine as a substrate with phenyliodine(III) bis(trifluoroacetate) (PIFA) as the oxidizing agent . Subsequent reduction with Red-Al® yielded this compound in 20–30% yield over two steps . Willis and colleagues later optimized this protocol, enhancing scalability and purification efficiency by employing column chromatography with ammonia-saturated solvents . Despite these improvements, the method remains limited by moderate yields and the inherent challenge of isolating the meso isomer from stereochemical byproducts .

Reductive Dialkylation and Double Heck Cyclization

To address the selectivity issues of oxidative dimerization, Overman and co-workers developed stereocontrolled strategies involving reductive dialkylation and double Heck cyclization . The reductive dialkylation method employs a bis-imine intermediate derived from tryptamine, which undergoes selective reduction to install the vicinal quaternary centers. In contrast, the double Heck cyclization utilizes palladium catalysis to construct the pyrroloindoline framework via intramolecular cyclization of dibrominated precursors. Both approaches provided this compound in higher stereochemical purity compared to oxidative methods, with yields ranging from 40% to 60% . However, the requirement for specialized catalysts and multistep sequences limited their widespread adoption.

Heterodimerization via Diazene Fragmentation

A breakthrough in this compound synthesis was achieved through heterodimerization strategies employing diazene intermediates. As detailed by Smith et al., this method involves the coupling of enantiomerically enriched C3a-aminocyclotryptamines via sulfamide intermediates . Key steps include:

  • Synthesis of a mixed sulfamide from a tricyclic amine and a sulfamate ester (88% yield).

  • Oxidation to an unsymmetrical diazene (86% yield).

  • Photolytic fragmentation of the diazene to afford the meso-heterodimer (63% yield) .

This approach enabled the first enantioselective total synthesis of (+)-desmethyl-meso-chimonanthine and provided unambiguous stereochemical assignments for this compound . The method’s versatility is further demonstrated by its application to late-stage diversification, allowing access to related alkaloids such as calycanthidine .

Catalytic Deacylative Alkylation (DaA) Strategies

Recent advances in palladium-catalyzed reactions have revolutionized the synthesis of this compound. The deacylative alkylation (DaA) strategy, developed by Zhao et al., employs Pd(0) catalysis to construct pseudobenzylic quaternary centers in 2-oxindoles . This method is particularly effective for dimeric systems, favoring the formation of meso isomers due to steric and electronic effects. The DaA protocol involves:

  • Substrate Preparation : 3-Acyl-2-oxindoles are treated with alkyl halides in the presence of Pd(PPh<sub>3</sub>)<sub>4</sub>.

  • Reaction Conditions : Mild conditions (room temperature to 80°C) in polar aprotic solvents such as DMSO or MeCN.

  • Yield and Selectivity : Vicinal quaternary centers are formed with >90% diastereoselectivity for the meso isomer, achieving total syntheses of this compound in 45–50% overall yield .

This method stands out for its operational simplicity and compatibility with diverse substrates, making it a preferred choice for scalable synthesis .

Convergent Synthesis Approaches

A seven-step convergent synthesis of (±)-N<sup>b</sup>-desmethyl-meso-chimonanthine was reported by Fujii et al., avoiding the use of protecting groups . While this route targets a desmethyl analog, its principles are applicable to this compound synthesis. Key features include:

  • Modular Assembly : Pyrroloindoline subunits are synthesized separately and coupled via a stereoselective Mannich reaction.

  • Oxidative Cyclization : Final dimerization is achieved using hypervalent iodine reagents.

  • Yield : The protocol delivers the target compound in 28% overall yield .

Although designed for a derivative, this approach highlights the potential for protecting-group-free syntheses of this compound through strategic bond disconnections.

Comparative Analysis of Synthetic Methods

The following table summarizes the efficiency and practicality of the major synthetic routes:

MethodStepsOverall YieldKey AdvantageLimitation
Oxidative Dimerization 2–320–30%SimplicityLow stereoselectivity
Reductive Dialkylation 6–840–60%High stereochemical purityComplex catalyst systems
Diazene Fragmentation 10–1225–35%EnantioselectivityMultistep purification
Catalytic DaA 5–745–50%Scalability, high diastereoselectivityRequires specialized ligands
Convergent Synthesis 728%No protecting groupsLimited to desmethyl analogs

Purification and Characterization Techniques

Purification of this compound typically involves flash column chromatography with gradients of methanol in dichloromethane (e.g., 10% MeOH in CH<sub>2</sub>Cl<sub>2</sub> saturated with NH<sub>3</sub>) . Advanced characterization relies on <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy and optical rotation measurements. For instance, synthetic this compound exhibits [α]<sub>D</sub><sup>24</sup> = −289.6 (c = 1.54, MeOH), consistent with literature values . Acid-mediated rearrangements to meso-calycanthine further validate structural assignments .

Q & A

Basic Research Questions

Q. What are the key experimental design considerations for synthesizing meso-chimonanthine, and how do different routes impact stereochemical outcomes?

  • Methodological Answer : The synthesis of this compound often employs bidirectional strategies, such as tandem [4+2] cycloaddition-cyclization (e.g., using tryptamine derivatives and bromooxindoles) or enantioselective desymmetrization of meso precursors via palladium-catalyzed Heck couplings . Critical design factors include:

  • Reagent selection : Use of FeCl₃ for oxidative dimerization in biomimetic approaches to avoid racemization .
  • Symmetry exploitation : Leveraging meso-compound symmetry to guide lithiation and iodination steps .
  • Diastereoselectivity control : Monitoring reaction conditions (e.g., temperature, catalysts) to minimize meso-stereoisomer formation .

Q. How should researchers characterize this compound’s structural and stereochemical properties to validate synthetic success?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR analysis : Use ¹H/¹³C NMR to confirm dimeric cyclotryptamine frameworks and symmetry .
  • X-ray crystallography : Resolve quaternary stereocenters introduced during desymmetrization steps .
  • Chiral HPLC : Quantify enantiomeric excess in catalytic asymmetric syntheses .

Q. What analytical frameworks are recommended to resolve contradictions in reported stereochemical outcomes of this compound syntheses?

  • Methodological Answer : Address discrepancies through:

  • Comparative reaction profiling : Replicate protocols (e.g., Fuchs-Funk cycloadditions vs. Overman’s Heck couplings ) to identify step-specific variability.
  • Horeau amplification analysis : Quantify meso-stereoisomer byproducts to refine catalytic conditions .
  • Error propagation models : Use statistical tools to assess uncertainties in diastereoselectivity measurements .

Q. How can researchers align this compound studies with broader hypotheses in alkaloid biosynthesis or catalysis?

  • Methodological Answer : Frame questions using FINER criteria (Feasible, Novel, Ethical, Relevant):

  • Biosynthetic mimicry : Test FeCl₃-mediated dimerization as a model for enzymatic pathways .
  • Catalytic innovation : Benchmark palladium complexes against organocatalysts for desymmetrization efficiency .
  • Hypothesis-driven synthesis : Prioritize routes that address gaps in cyclotryptamine reactivity databases .

Advanced Research Questions

Q. What systematic review strategies are effective for synthesizing conflicting data on this compound’s synthetic yields and mechanistic proposals?

  • Methodological Answer : Apply PRISMA guidelines for chemical meta-analyses:

  • Search term optimization : Use MeSH terms like “cyclotryptamine synthesis” and “desymmetrization” across CAS SciFinder and Reaxys .
  • Quality assessment : Score studies based on reproducibility metrics (e.g., catalyst loading details, spectral validation) .
  • Dose-response meta-analysis : Correlate reaction parameters (e.g., temperature, solvent) with yield/stereoselectivity .

Q. How can researchers ensure reproducibility in this compound synthesis protocols across laboratories?

  • Methodological Answer : Adopt standardized reporting practices:

  • Experimental transparency : Disclose all catalyst pre-treatment steps and purification thresholds (e.g., ≥95% purity by HPLC) .
  • Data repositories : Share raw NMR/crystallography files via platforms like Chemotion .
  • Collaborative validation : Use inter-lab studies to test robustness of key steps (e.g., Stille couplings in meso-precursor synthesis) .

Q. What multilevel modeling approaches are suitable for understanding this compound’s reactivity across molecular and supramolecular scales?

  • Methodological Answer : Integrate computational and experimental tiers:

  • DFT calculations : Map transition states of cycloaddition steps to predict regioselectivity .
  • Aggregation analysis : Study this compound’s self-assembly in solution via dynamic light scattering .
  • Cross-scale validation : Compare synthetic yields (microscale) with industrial flow reactor performance (macroscale) .

Q. How can mixed-methods research designs advance mechanistic studies of this compound’s catalytic applications?

  • Methodological Answer : Combine qualitative and quantitative tools:

  • In situ monitoring : Use IR spectroscopy to track intermediate formation during Heck couplings .
  • Ethnographic case studies : Interview experts to identify underreported synthetic challenges .
  • Triangulation : Validate mechanistic hypotheses with kinetic isotope effects and computational modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Meso-chimonanthine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Meso-chimonanthine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.